

Application Notes and Protocols for CXCR3 Activation Using VUF 11222

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Compound of Interest		
Compound Name:	VUF 11222	
Cat. No.:	B611780	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of activated T lymphocytes and natural killer (NK) cells to sites of inflammation.[1][2] Its involvement in various autoimmune diseases and cancer has made it a significant target for therapeutic intervention. **VUF 11222** is a non-peptide, small-molecule agonist of CXCR3, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics.[3][4] Recent structural studies have elucidated the binding mode of **VUF 11222** to CXCR3, revealing that it buries deep within the orthosteric binding pocket, activating the receptor in a distinct manner compared to its endogenous chemokine ligands.[5] These application notes provide detailed protocols for utilizing **VUF 11222** to activate CXCR3 signaling and summarize the available quantitative data to facilitate its use in research and drug development.

VUF 11222: A Chemical Tool for CXCR3 Research

VUF 11222 is a high-affinity non-peptide agonist for the human CXCR3 receptor, with a pKi of 7.2. It is part of a class of biaryl-type compounds and has been instrumental in understanding the molecular mechanisms of CXCR3 activation. Structural and functional studies suggest that **VUF 11222** may act as a biased agonist, potentially favoring G protein-mediated signaling pathways.



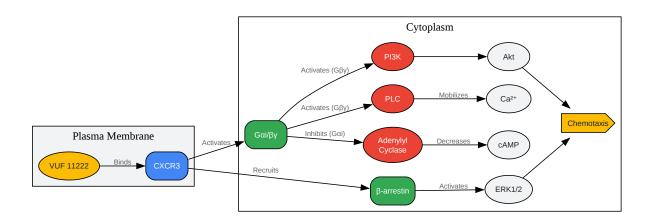
Chemical and Physical Properties

Property	Value	Refere
Molecular Weight	552.33 g/mol	
Formula	C25H31BrIN	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming.	-
Storage	Store at -20°C.	•

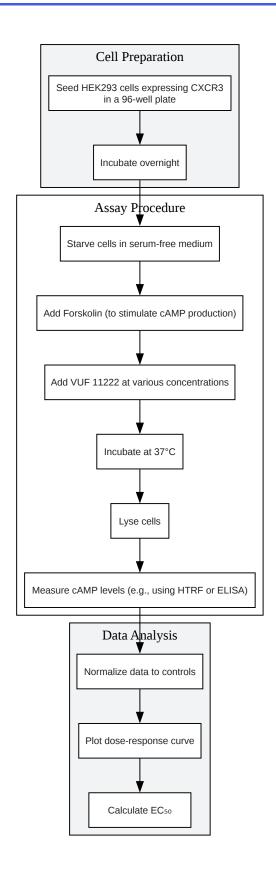
CXCR3 Signaling Pathways Activated by VUF 11222

Upon binding of an agonist like **VUF 11222**, CXCR3 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G proteins of the Gi family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein $\beta\gamma$ subunits can also activate other downstream effectors, such as phospholipase C (PLC), leading to calcium mobilization, and phosphoinositide 3-kinase (PI3K), which is involved in cell migration. Furthermore, CXCR3 activation can lead to the recruitment of β -arrestins, which can mediate G protein-independent signaling and receptor internalization.

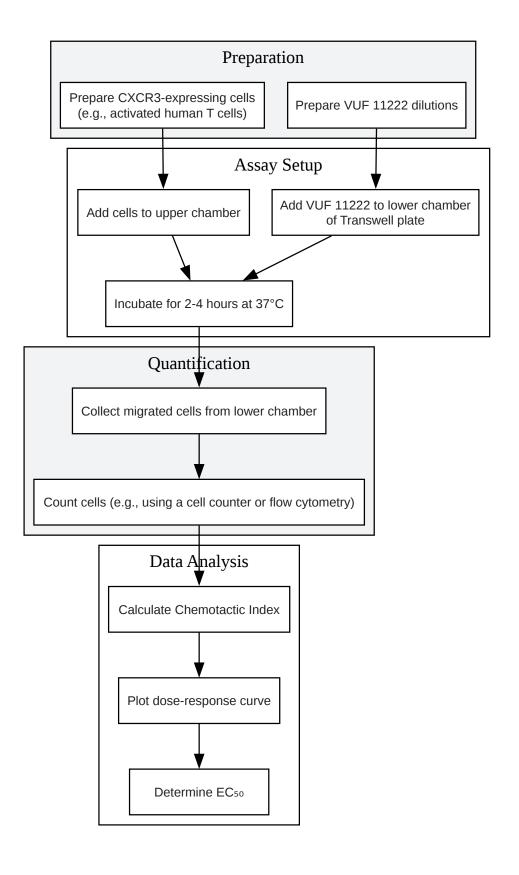












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